molecular formula C8H10O2S B15253227 3-(Thian-3-yl)prop-2-ynoic acid

3-(Thian-3-yl)prop-2-ynoic acid

Cat. No.: B15253227
M. Wt: 170.23 g/mol
InChI Key: FSHJNBHOPKXLSV-UHFFFAOYSA-N
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Description

3-(Thian-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H10O2S. It is a derivative of propiolic acid, characterized by the presence of a thian-3-yl group attached to the prop-2-ynoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thian-3-yl)prop-2-ynoic acid typically involves the reaction of thian-3-yl derivatives with propiolic acid or its derivatives. One common method is the coupling of thian-3-yl halides with propiolic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Thian-3-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The thian-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted thian-3-yl derivatives.

Scientific Research Applications

3-(Thian-3-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Thian-3-yl)prop-2-ynoic acid involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the thian-3-yl group can interact with biological macromolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Propiolic acid: The simplest acetylenic carboxylic acid, used as a reference compound.

    3-(Trimethylsilyl)prop-2-ynoic acid: A derivative with a trimethylsilyl group instead of thian-3-yl.

    3-Chloro-3-(trimethylsilyl)prop-2-enoic acid: Another derivative with different substituents.

Uniqueness

3-(Thian-3-yl)prop-2-ynoic acid is unique due to the presence of the thian-3-yl group, which imparts distinct chemical and biological properties compared to other derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

3-(thian-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H10O2S/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10)

InChI Key

FSHJNBHOPKXLSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)C#CC(=O)O

Origin of Product

United States

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